1-(Quinoxalin-2-yl)azetidine-3-carbonitrile

Description

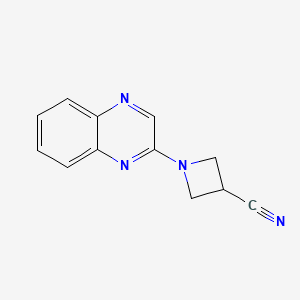

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound featuring a quinoxaline core fused to an azetidine ring bearing a nitrile group. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, confers electron-deficient properties, while the azetidine (four-membered nitrogen-containing ring) introduces steric strain and conformational rigidity.

Properties

IUPAC Name |

1-quinoxalin-2-ylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-5-9-7-16(8-9)12-6-14-10-3-1-2-4-11(10)15-12/h1-4,6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDJHSCLBXJJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3N=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile typically involves the cyclization of quinoxaline derivatives with azetidine precursors under controlled conditions. One common method includes the reaction of quinoxaline-2-carbaldehyde with azetidine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits notable chemical reactivity attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution : The azetidine ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

- Oxidation and Reduction : The carbonitrile group can be oxidized or reduced, facilitating the synthesis of derivatives with enhanced biological activity or altered physicochemical properties.

These reactions can be exploited for synthesizing derivatives that may exhibit improved therapeutic effects or novel functionalities.

Scientific Research Applications

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile has several promising applications across various fields:

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in pharmacology. Key findings include:

- Anticancer Activity : Studies indicate that quinoxaline derivatives possess anticancer properties, with this compound potentially targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Quinoxaline derivatives are known for their antibacterial and antifungal activities, making this compound a candidate for further development.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory responses, particularly by reducing cytokine release from immune cells. This suggests potential applications in treating allergic and autoimmune conditions.

Neurological Applications

The structural characteristics of this compound suggest its utility in treating neurological disorders. The azetidine moiety may enhance binding affinity to neurological receptors, thus exploring its potential as:

- Neuroprotective Agent : Compounds with similar structures have been investigated for neuroprotective effects, indicating a possible role in preventing neurodegenerative diseases .

- Anxiolytic and Antidepressant Properties : The compound may modulate neurotransmitter release, making it a candidate for treating anxiety and depression .

Material Science Applications

The unique structural features of this compound also open avenues in material science:

- Polymer Development : The aromatic nature of the quinoxaline ring combined with the nitrile group allows for the development of new polymers with tailored properties for electronic applications.

- Organic Electronics : Given its stability and rigidity, the compound could be explored in the field of organic electronics, potentially serving as a building block for advanced materials.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile with analogous carbonitrile-containing heterocycles from the literature:

Key Observations :

- Ring Systems : The azetidine in the target compound introduces greater ring strain compared to the five- or six-membered heterocycles in compounds 11a, 11b, and 12. This strain may influence reactivity and binding interactions .

- Electron Deficiency: Quinoxaline’s electron-deficient nature contrasts with the electron-rich furan in compounds 11a/b, suggesting divergent reactivity in cross-coupling or coordination chemistry.

Yield Comparison :

- Compound 11a/b: 68% yield via condensation with chloroacetic acid and aromatic aldehydes.

- Compound 12: 57% yield via reflux with anthranilic acid .

Spectroscopic and Physical Properties

Melting Points :

IR/NMR Signatures :

- Nitrile peaks in analogs (e.g., 2,209–2,220 cm⁻¹ in IR) align with typical CN stretches.

- The azetidine’s NH and CH₂ groups would produce distinct NMR signals (δ 2.5–4.0 ppm for CH₂; δ 1.5–2.5 ppm for NH) .

Biological Activity

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cycloaddition processes and the introduction of the quinoxaline moiety. The compound is often synthesized through methods that allow for functional group modifications, enhancing its pharmacological properties.

Protein Kinase Inhibition

This compound has been studied for its interaction with several protein kinases, which play crucial roles in cell signaling and cancer progression. Notably, it exhibits significant binding affinity towards various kinases:

| Kinase | IC50 (nM) | Biological Effect |

|---|---|---|

| CDK7 | 3.2 | Inhibits cell proliferation in cancer cells |

| CDK12 | - | Potential role in transcription regulation |

| CDK13 | - | Similar to CDK12, involved in cancer pathways |

These findings suggest that the compound may serve as a lead structure for developing anti-cancer agents targeting these kinases .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects across various cancer cell lines. For instance, it has shown efficacy against:

- Breast cancer cells : The compound was effective in reducing cell viability and inducing apoptosis.

- Neuroblastoma cells : It demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic outcomes .

Case Studies

Several case studies highlight the compound's potential in clinical settings:

- Combination Therapy : A study indicated that when used alongside traditional chemotherapy agents, this compound significantly improved the efficacy of treatment regimens in preclinical models of breast cancer.

- Mechanism of Action : Research has shown that the compound induces apoptosis through the activation of specific signaling pathways associated with cell cycle arrest and programmed cell death .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Early studies suggest moderate toxicity at higher concentrations, necessitating further investigation into dose optimization and long-term safety assessments.

Q & A

Q. What are the common synthetic routes for preparing 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile?

The synthesis typically involves multi-step reactions. A key step is the condensation of quinoxaline-2-carboxaldehyde (CAS 1593-08-4) with azetidine-3-carbonitrile derivatives. For example:

- Step 1 : Activation of the aldehyde group in quinoxaline-2-carboxaldehyde via nucleophilic substitution or Schiff base formation.

- Step 2 : Coupling with azetidine-3-carbonitrile using catalysts like Pd or Cu for C–N bond formation.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Safety precautions (e.g., handling aldehydes in fume hoods, avoiding skin contact) should align with GHS guidelines for quinoxaline-2-carboxaldehyde (H315, H319) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. How is the purity of this compound validated post-synthesis?

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds).

- Spectroscopy : -NMR and -NMR to confirm structural integrity (e.g., quinoxaline aromatic protons at δ 8.5–9.0 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .

- Elemental Analysis : Match calculated and observed C/H/N ratios to verify stoichiometry .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh)) or copper(I) iodide for C–N coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures to reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 70% → 85%) .

Q. What strategies resolve contradictions in reported biological activities of quinoxaline-azetidine hybrids?

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays to confirm dose-dependent effects .

- Structural Analysis : Compare X-ray crystallography data (using SHELXL for refinement) to identify stereochemical variations impacting activity .

- Pharmacokinetic Studies : Assess metabolic stability in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for kinases (e.g., PI3Kγ) or antimicrobial targets (e.g., DNA gyrase) .

- QSAR Modeling : Correlate electron-withdrawing groups (e.g., -CN) on the azetidine ring with improved IC values .

- ADMET Prediction : Apply SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor via LC-MS for decomposition products (e.g., quinoxaline-2-carboxylic acid) .

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C indicates suitability for long-term storage) .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using UV spectroscopy .

Methodological Recommendations

- Crystallography : Refine crystal structures with SHELXL-2018, ensuring R-factor <5% for high-resolution data .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) and environmental impact (e.g., Daphnia magna mobility tests) .

- Data Reproducibility : Document reaction conditions (temperature, solvent purity) in detail to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.